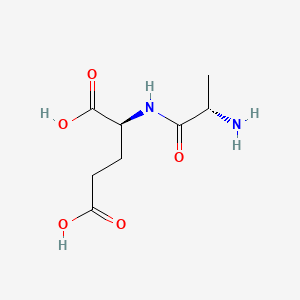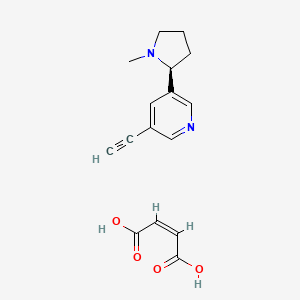
Altinicline maleate
Overview
Description
Scientific Research Applications
Chemistry: It serves as a model compound for studying nicotinic acetylcholine receptor agonists.
Biology: The compound is used in research to understand the role of nicotinic receptors in cognitive function and neuroprotection.
Medicine: SIB 1508Y maleate has shown promise in improving cognitive function in models of Parkinson’s disease and is being explored as a potential therapeutic agent.
Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors
Mechanism of Action
SIB 1508Y maleate exerts its effects by acting as an agonist at neuronal nicotinic acetylcholine receptors. It binds to these receptors, leading to the activation of ion channels and subsequent neuronal depolarization. This activation enhances neurotransmitter release, particularly dopamine, which is crucial for cognitive function and motor control. The compound’s selectivity for specific receptor subtypes (α4β2, α2β4, α4β4, and α3β4) contributes to its therapeutic potential .
Safety and Hazards
In clinical trials, some side effects were observed. These include nausea and vomiting at a dose of 40 mg 2 times/day, dizziness at a dose of 10 mg 2 times/day, and lightheadedness at a dose of 10 mg 2 times/day . A serious side effect of thrombocytopenia was also reported at a dose of 20 mg 2 times/day .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIB 1508Y maleate involves several steps:
Starting Material: The synthesis begins with 5-bromo-3-pyridinecarboxylic acid.
Formation of Acid Chloride: This compound is treated with thionyl chloride in 1,2-dichloroethane to form the acid chloride.
Esterification: The acid chloride is then converted to an ester using ethanol.
Claisen Condensation: The ester undergoes Claisen condensation with N-vinylpyrrolidinone in the presence of lithium bis(trimethylsilyl)amide.
Reduction: The resulting pyrroline is reduced using sodium borohydride in the presence of a chiral auxiliary.
Methylation: The pyrrolidine is then methylated using formaldehyde and formic acid.
Coupling: The free amine is coupled with trimethylsilyl acetylene in the presence of bis(triphenylphosphine)palladium dichloride, cuprous iodide, and triethylamine.
Desilylation: The trimethylsilyl group is removed using cesium carbonate in methanol.
Formation of Maleate Salt: Finally, the compound is converted to the maleate salt using maleic acid.
Industrial Production Methods
The industrial production of SIB 1508Y maleate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
SIB 1508Y maleate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of SIB 1508Y maleate, which can be further studied for their biological activities.
Comparison with Similar Compounds
Similar Compounds
Altinicline maleate: Another potent nicotinic acetylcholine receptor agonist with similar receptor selectivity.
SIB-1765F (fumarate): A related compound with similar pharmacological properties.
Uniqueness
SIB 1508Y maleate is unique due to its high potency and selectivity for multiple nicotinic acetylcholine receptor subtypes. This selectivity allows for targeted therapeutic effects with potentially fewer side effects compared to less selective compounds .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPKHPWLRPWBJ-OURKGEEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C#C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192231-16-6 | |
| Record name | Altinicline maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192231166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALTINICLINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL7Q9Q62Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
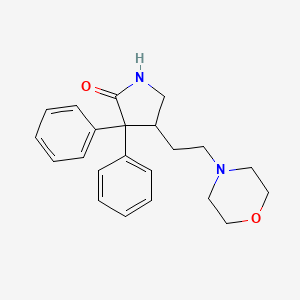

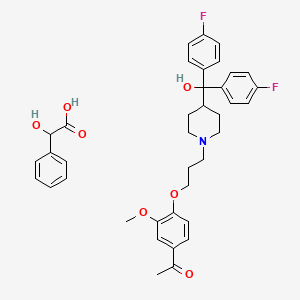

![1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1665664.png)
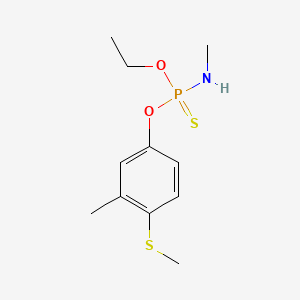

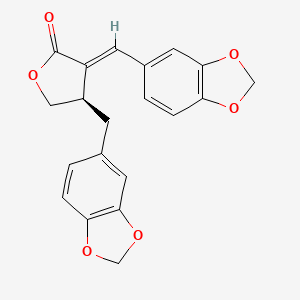

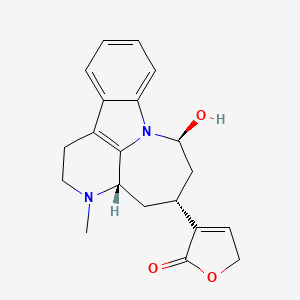

![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)
